Acetylthiocholine iodide; S-Acetylthiocholine iodide
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Overview
Description
Acetylthiocholine diiodide is a chemical compound commonly used as a substrate in biochemical assays, particularly for the enzyme acetylcholinesterase. This compound is a derivative of acetylcholine, a neurotransmitter, and is often used in research to study enzyme kinetics and inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylthiocholine diiodide can be synthesized through the reaction of acetyl chloride with thiocholine, followed by the addition of iodine to form the diiodide salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of acetylthiocholine diiodide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Acetylthiocholine diiodide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by acetylcholinesterase, resulting in the formation of thiocholine and acetic acid.
Oxidation: In the presence of oxidizing agents, acetylthiocholine diiodide can be oxidized to form disulfides.
Substitution: The iodide ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in a buffered aqueous solution at a pH of around 8.0, using acetylcholinesterase as the catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reactions often involve the use of silver nitrate or other halide exchange reagents.
Major Products
Hydrolysis: Thiocholine and acetic acid.
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Various iodide-substituted derivatives.
Scientific Research Applications
Acetylthiocholine diiodide is widely used in scientific research due to its role as a substrate for acetylcholinesterase. Its applications include:
Mechanism of Action
Acetylthiocholine diiodide acts as a pseudosubstrate for acetylcholinesterase. The enzyme catalyzes the hydrolysis of acetylthiocholine diiodide to produce thiocholine and acetic acid. This reaction mimics the natural hydrolysis of acetylcholine, allowing researchers to study the enzyme’s activity and inhibition. The molecular targets include the active site of acetylcholinesterase, where the compound binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Acetylthiocholine iodide: Similar in structure but contains only one iodide ion.
Butyrylthiocholine iodide: Another thiocholine derivative used as a substrate for butyrylcholinesterase.
Acetylcholine iodide: The natural neurotransmitter with an iodide counterion.
Uniqueness
Acetylthiocholine diiodide is unique due to its dual iodide ions, which can influence its electrochemical properties and reactivity. This makes it particularly useful in specific biochemical assays where these properties are advantageous .
Properties
Molecular Formula |
C14H32I2N2O2S2 |
---|---|
Molecular Weight |
578.4 g/mol |
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;diiodide |
InChI |
InChI=1S/2C7H16NOS.2HI/c2*1-7(9)10-6-5-8(2,3)4;;/h2*5-6H2,1-4H3;2*1H/q2*+1;;/p-2 |
InChI Key |
OKOBAXSOLZGGKY-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.CC(=O)SCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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